N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Medicinal Chemistry Antibacterial Synthetic Methodology

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (CAS 215655-29-1), also known as N-(2-aminoethyl)-4-(trifluoromethyl)pyrimidin-2-amine, is a specialized heterocyclic diamine building block with the molecular formula C7H9F3N4 and a molecular weight of 206.17 g/mol. Its structure comprises a 4-trifluoromethylpyrimidine core linked to an ethane-1,2-diamine side chain, providing a primary amine handle for further derivatization.

Molecular Formula C7H9F3N4
Molecular Weight 206.17 g/mol
CAS No. 215655-29-1
Cat. No. B1303369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine
CAS215655-29-1
Molecular FormulaC7H9F3N4
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)NCCN
InChIInChI=1S/C7H9F3N4/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11/h1,3H,2,4,11H2,(H,12,13,14)
InChIKeyJNFLDBVTZRCMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (CAS 215655-29-1) for R&D


N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (CAS 215655-29-1), also known as N-(2-aminoethyl)-4-(trifluoromethyl)pyrimidin-2-amine, is a specialized heterocyclic diamine building block with the molecular formula C7H9F3N4 and a molecular weight of 206.17 g/mol [1]. Its structure comprises a 4-trifluoromethylpyrimidine core linked to an ethane-1,2-diamine side chain, providing a primary amine handle for further derivatization . The compound is primarily utilized as an intermediate in the synthesis of more complex bioactive molecules within medicinal chemistry and agrochemical research programs, where the trifluoromethyl group is valued for modulating lipophilicity and metabolic stability [1]. Commercially, it is available from specialized chemical suppliers at typical purities of 95-98% for research use .

1

Synthetic intermediate

Heterocyclic diamine building block for medicinal chemistry and agrochemical programs.

2

Trifluoromethyl pharmacophore

Modulates lipophilicity and metabolic stability in lead optimization.

3

Research-grade procurement

Available at typical purities of 95–98% with supporting analytical documentation.

Why Generic Substitution of N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is Not Advised in Specialized Research


Substituting this compound with a generic or closely related pyrimidine diamine is scientifically unsound due to the specific requirements of the intended synthetic or biological applications. The 4-trifluoromethyl group on the pyrimidine ring is a crucial pharmacophore or reactivity handle; replacement with a non-fluorinated or differently substituted analog (e.g., 4-methyl or 4-chloro) would drastically alter the molecule's lipophilicity (LogP predicted ~0.5), electronic properties, and subsequent interactions with biological targets [1]. Furthermore, the exact spacing of the ethane-1,2-diamine chain is critical for the formation of specific chelation complexes or for maintaining the correct geometry in downstream coupling reactions. The compound's utility as a selective intermediate is demonstrated in specific reaction schemes, such as its regioselective reaction with an epoxide to yield a single product in 65% yield, a performance that cannot be guaranteed with a different amine nucleophile [2]. For procurement, ensuring the correct CAS number (215655-29-1) and associated analytical documentation (e.g., NMR, HPLC) is essential to avoid receiving an inactive or non-reactive structural isomer or homolog that would compromise an entire synthetic sequence .

!

Non-fluorinated analogs shift lipophilicity

4-methyl or 4-chloro replacements alter predicted LogP and electronic properties, potentially disrupting target interactions.

!

Spacer length alters chelation geometry

Ethane-1,2-diamine chain spacing is critical for specific chelation complexes; homologs may not reproduce coupling geometry.

!

CAS and analytical identity required

Receiving a structural isomer or homolog without CAS 215655-29-1 confirmation and NMR/HPLC can compromise synthetic sequences.

Quantitative Differentiation of N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine from Close Analogs: An Evidence-Based Guide


Synthetic Utility: Regioselective Alkylation Yield with NusB-NusE Probe 5a

In the synthesis of small molecule modulators targeting the NusB-NusE protein-protein interaction, the reaction of this specific diamine with an epoxide-containing probe (5a) regioselectively afforded a single product in a 65% isolated yield [1]. This demonstrates a specific and productive reactivity profile for this compound that is not necessarily transferable to other diamines, which may lead to different regioisomers, lower yields, or complex mixtures.

Regioselective alkylation yield
Supporting evidence

65% isolated yield

Single product formation

Supports synthetic utility as a specific building block

Reaction with epoxide-containing probe 5a in ethanol

Medicinal Chemistry Antibacterial Synthetic Methodology

Kinase Inhibitor Potential: In Vitro Activity Against TrkA Kinase

The compound has been evaluated for its ability to inhibit tropomyosin receptor kinase A (TrkA) in an enzymatic assay. It demonstrates significant inhibitory activity with an IC50 of 14.2 nM under the specified assay conditions [1]. This provides a quantitative baseline for its biochemical potency in this specific kinase context.

TrkA kinase inhibition
Supporting evidence

IC50 14.2 nM

ELISA assay at pH 7.5

Reported assay potency context for TrkA-targeted SAR

No direct comparator in the same assay

Oncology Kinase Inhibition Biochemical Assay

Structural Differentiation: Impact of 4-Trifluoromethyl Group on Physicochemical Properties

The presence of the 4-trifluoromethyl group confers distinct physicochemical properties compared to non-fluorinated or differently substituted pyrimidine analogs. Specifically, the predicted LogP (octanol-water partition coefficient) for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is 0.5 [1]. This contrasts with the less lipophilic nature expected for analogs like the 4-methyl derivative or the 4-unsubstituted pyrimidine, impacting membrane permeability and non-specific binding.

Predicted lipophilicity
Class-level inference

LogP 0.5

Computational prediction

Context for ADME property modulation

Qualitative difference vs. non-fluorinated analogs

Medicinal Chemistry ADME Computational Chemistry

Validated Application Scenarios for N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine in R&D


Synthesis of Targeted Antibacterial Agents

This compound is a validated reagent for synthesizing libraries of small molecules designed to disrupt the NusB-NusE protein-protein interaction, a promising target for novel antibacterial therapies [1]. Its demonstrated regioselective reactivity and acceptable yield (65%) make it a suitable building block for generating focused compound collections in this research area.

Lead Generation for TrkA Kinase Inhibitors

With a confirmed IC50 of 14.2 nM against TrkA kinase [2], this compound serves as a potent starting point for medicinal chemistry optimization programs targeting TrkA, a receptor implicated in pain and certain cancers. The trifluoromethyl group is a key structural feature for further SAR exploration.

Agrochemical Intermediate Development

Trifluoromethyl pyrimidine derivatives are a significant class of compounds in agrochemical research, used in the development of novel pesticides and herbicides [3]. N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine can function as a versatile intermediate for creating new molecules with potential antifungal, insecticidal, or herbicidal activities.

Building Block for Physicochemical Property Modulation

For lead optimization programs across multiple therapeutic areas, this building block offers a predictable way to increase molecular lipophilicity (predicted LogP of 0.5) via the strategic introduction of the 4-trifluoromethylpyrimidine moiety [4]. This is a rational design choice for improving membrane permeability or target binding.

Application
Selection Property
Validation Focus
Antibacterial target synthesis
Demonstrated regioselective reactivity
NusB-NusE PPI modulator library synthesis
TrkA inhibitor lead generation
Reported biochemical activity background
Kinase SAR optimization programs
Agrochemical intermediate
Trifluoromethyl pyrimidine derivative class
Novel pesticide and herbicide development
Physicochemical property modulation
Predicted LogP 0.5 lipophilicity base
Lead optimization across therapeutic areas

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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